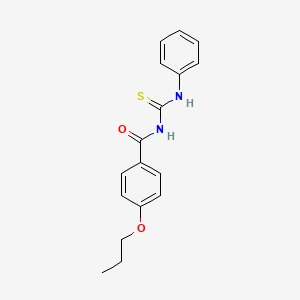![molecular formula C21H18ClNO B5141957 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BPP is a ketone derivative that exhibits unique properties that make it a valuable tool for studying various biological processes.
Wirkmechanismus
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is known to bind to the hydrophobic pockets of proteins, leading to changes in protein conformation and function. The exact mechanism of action of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is still under investigation, but studies have shown that it can induce changes in protein structure and function, leading to altered biological activity.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can inhibit the activity of various enzymes, including proteases and kinases. In vivo studies have shown that 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its ability to act as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is also easy to synthesize and can be obtained in high yields. However, one of the limitations of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research. One potential application is in the development of new cancer therapeutics. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Another direction for 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone research is in the study of protein-protein interactions in various biological systems. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be used to monitor changes in protein conformation and interactions in real-time, providing valuable insights into biological processes. Additionally, 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be modified to target specific proteins, making it a valuable tool for studying individual proteins and their interactions.
Synthesemethoden
The synthesis of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloroaniline to yield 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone. This method has been optimized to produce high yields of pure 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone, making it a cost-effective and efficient process for obtaining the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary uses of 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone is as a fluorescent probe for studying protein-protein interactions. 1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone can be conjugated to proteins and used to monitor changes in protein conformation and interactions in real-time. This technique has been used to study the dynamics of protein-protein interactions in various biological systems.
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTMZRJLGHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloroanilino)-1-(4-phenylphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)

![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![2'-[(dimethylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5141952.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
